molecular formula C5H3ClINO B1321761 3-Chloro-5-iodo-pyridin-2-ol CAS No. 97966-02-4

3-Chloro-5-iodo-pyridin-2-ol

Cat. No. B1321761
CAS RN: 97966-02-4
M. Wt: 255.44 g/mol
InChI Key: LZNQZDFOAHWVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-iodo-pyridin-2-ol (CIP) is an important organic compound that is used in a variety of scientific research applications. CIP is a synthetic compound that can be synthesized from a variety of precursors, and its unique properties make it useful for a wide range of applications.

Scientific Research Applications

Halogen Shuffling in Pyridines

Research by Mongin et al. (1998) focuses on the manipulation of halogenated pyridines. They demonstrated the conversion of 2-chloro-6-(trifluoromethyl)pyridine into its 3-iodo derivative, which then undergoes further transformations. This highlights the versatility of halogenated pyridines like 3-Chloro-5-iodo-pyridin-2-ol in chemical synthesis (Mongin et al., 1998).

Chemistry of Thienopyridines

Klemm et al. (1974) explored the direct halogenation of thienopyridine derivatives, including chloro, bromo, and iodo variants. This study indicates the potential of this compound in the broader context of halogenated pyridines and their reactivity and transformations (Klemm et al., 1974).

Iodo[1,3]dioxolo[4,5‐c]pyridine Derivatives

Lechel et al. (2012) discovered the formation of iodo[1,3]dioxolo[4,5-c]pyridines while preparing functionalized 5-iodopyridine derivatives. This research provides insights into the reactivity of iodopyridines, which is relevant for understanding the behavior of this compound in similar conditions (Lechel et al., 2012).

Synthesis and Functionalization of Pyrazolopyridines

Lavecchia et al. (2004) described the synthesis and functionalization of 3-iodo-1H-pyrazolo[3,4-b]pyridines, a process relevant to the chemistry of this compound. This work emphasizes the potential of halogenated pyridines in the synthesis of complex organic structures (Lavecchia et al., 2004).

Chromium(II) Complexes with Halogen-Substituted Pyridines

Khamar et al. (1979) explored complexes of chromium(II) with various halogen-substituted pyridines, including chloro- and iodo-pyridines. This suggests the potential of this compound in forming metal complexes, relevant in areas like catalysis or material science (Khamar et al., 1979).

properties

IUPAC Name

3-chloro-5-iodo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClINO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNQZDFOAHWVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80606746
Record name 3-Chloro-5-iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97966-02-4
Record name 3-Chloro-5-iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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